molecular formula C10H10N2O2 B13930918 2,3-Dihydrobenzimidazo(1,2-b)oxazole-2-methanol CAS No. 61532-55-6

2,3-Dihydrobenzimidazo(1,2-b)oxazole-2-methanol

Cat. No.: B13930918
CAS No.: 61532-55-6
M. Wt: 190.20 g/mol
InChI Key: KMQXBSMPCAVNEQ-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzimidazo(1,2-b)oxazole-2-methanol is a heterocyclic compound that features a fused ring system combining benzimidazole and oxazole structures. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrobenzimidazo(1,2-b)oxazole-2-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminophenol with an aldehyde, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrobenzimidazo(1,2-b)oxazole-2-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dihydrobenzimidazo(1,2-b)oxazole-2-methanol involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydrobenzimidazo(1,2-b)oxazole-2-methanol is unique due to its specific ring fusion and the presence of the methanol group, which can influence its reactivity and biological activity. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

61532-55-6

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1,2-dihydro-[1,3]oxazolo[3,2-a]benzimidazol-2-ylmethanol

InChI

InChI=1S/C10H10N2O2/c13-6-7-5-12-9-4-2-1-3-8(9)11-10(12)14-7/h1-4,7,13H,5-6H2

InChI Key

KMQXBSMPCAVNEQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=NC3=CC=CC=C3N21)CO

Origin of Product

United States

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